![molecular formula C14H12F2S B14032508 (3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14032508.png)
(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)(methyl)sulfane is an organic compound characterized by the presence of fluorine atoms and a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)(methyl)sulfane typically involves the reaction of 3,5-difluoro-4’-methylbiphenyl with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
Chemistry
In chemistry, (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the bioavailability and metabolic stability of drug candidates .
Industry
In the industrial sector, (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)(methyl)sulfane can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials .
作用機序
The mechanism of action of (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)(methyl)sulfane involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and other interactions, which can modulate the activity of the target molecules . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
3,5-Difluoro-4’-methylbiphenyl: Lacks the methylsulfane group but shares the biphenyl structure and fluorine atoms.
(3,4-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)(methyl)sulfane: Contains additional fluorine atoms and a trifluoromethoxy group, which can alter its chemical properties.
Uniqueness
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of both fluorine atoms and a methylsulfane group can enhance its reactivity and stability compared to similar compounds .
特性
分子式 |
C14H12F2S |
|---|---|
分子量 |
250.31 g/mol |
IUPAC名 |
1,3-difluoro-5-(4-methylphenyl)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C14H12F2S/c1-9-3-5-10(6-4-9)11-7-12(15)14(17-2)13(16)8-11/h3-8H,1-2H3 |
InChIキー |
GLIPYOZNAQMBPH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)SC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


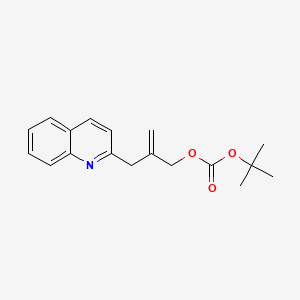
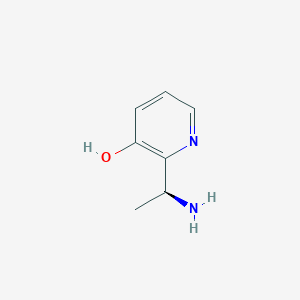
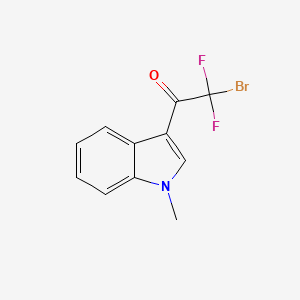
![5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B14032433.png)



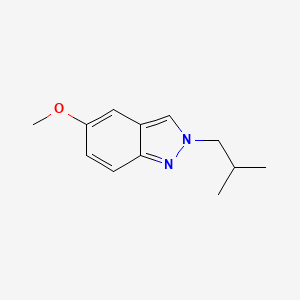
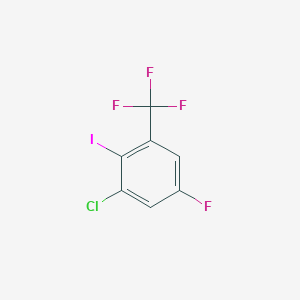

![(3AS,7AR)-1-Benzylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032484.png)
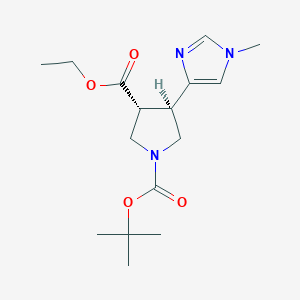
![8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B14032500.png)

